4-Formylphenyl 4-methoxybenzoate

Beschreibung

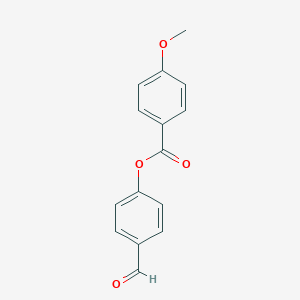

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-formylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-13-8-4-12(5-9-13)15(17)19-14-6-2-11(10-16)3-7-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYORLHNCZWLOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355376 | |

| Record name | 4-formylphenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56800-26-1 | |

| Record name | 4-formylphenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Formylphenyl 4-methoxybenzoate

This guide provides a comprehensive overview of the synthesis of 4-Formylphenyl 4-methoxybenzoate, a valuable intermediate in various fields of chemical research, including materials science and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathway, experimental protocols, and characterization of the target molecule.

Introduction and Strategic Overview

This compound is an aromatic ester possessing two distinct functional groups: an aldehyde and a methoxy-substituted benzoate. This bifunctionality makes it a versatile building block for the synthesis of more complex molecules. The primary and most efficient synthetic route to this compound is the esterification of 4-hydroxybenzaldehyde with 4-methoxybenzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism.

This guide will dissect the synthesis into three core sections:

-

Part A: Synthesis of Precursor I - 4-Hydroxybenzaldehyde

-

Part B: Synthesis of Precursor II - 4-Methoxybenzoyl Chloride

-

Part C: The Final Esterification to Yield this compound

Each section will provide a detailed, step-by-step protocol, elucidate the underlying reaction mechanism, and present relevant safety information. Furthermore, a comprehensive characterization of the final product will be provided, supported by spectral data.

Synthesis Pathway Overview

The overall synthesis is a convergent process, where two key precursors are synthesized separately and then combined in a final step.

Caption: Convergent synthesis pathway for this compound.

Part A: Synthesis of Precursor I: 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde is a crucial starting material. While commercially available, understanding its synthesis from readily available precursors like p-cresol is valuable. One common method involves the selective oxidation of the methyl group of p-cresol.

Experimental Protocol: Oxidation of p-Cresol

This protocol is based on a cobalt-catalyzed oxidation in a basic methanolic solution.

Materials:

-

p-Cresol

-

Cobalt(II) chloride

-

Sodium hydroxide

-

Methanol

-

Oxygen gas

-

Hydrochloric acid (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve p-cresol (1 equivalent) and cobalt(II) chloride (catalytic amount, e.g., 0.01 equivalents) in methanol.

-

Add a solution of sodium hydroxide (3 equivalents) in methanol to the mixture.

-

Stir the mixture vigorously and bubble oxygen gas through the solution at a controlled rate. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-65°C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxybenzaldehyde.

-

Purify the product by recrystallization or column chromatography.

Part B: Synthesis of Precursor II: 4-Methoxybenzoyl Chloride

4-Methoxybenzoyl chloride (anisoyl chloride) is the acylating agent in the final esterification step. It is typically prepared from 4-methoxybenzoic acid (anisic acid) by reaction with a chlorinating agent like thionyl chloride or oxalyl chloride.

Experimental Protocol: Chlorination of 4-Methoxybenzoic Acid

This protocol utilizes thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

Materials:

-

4-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Anhydrous toluene

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ gases).

-

To the flask, add 4-methoxybenzoic acid (1 equivalent).

-

Carefully add an excess of thionyl chloride (2-3 equivalents).

-

Add a catalytic amount (a few drops) of DMF.

-

Stir the mixture at room temperature until the initial vigorous gas evolution subsides.

-

Heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.

-

The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.

Part C: The Final Esterification to Yield this compound

The final step is the esterification of 4-hydroxybenzaldehyde with 4-methoxybenzoyl chloride. This is a Schotten-Baumann reaction, which is performed in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a commonly used base and can also act as a nucleophilic catalyst.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl group of 4-hydroxybenzaldehyde attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This is followed by the elimination of the chloride leaving group. The base (pyridine) neutralizes the generated HCl.

Caption: Nucleophilic acyl substitution mechanism for the esterification.

Experimental Protocol: Schotten-Baumann Esterification

Materials:

-

4-Hydroxybenzaldehyde

-

4-Methoxybenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1 equivalent) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Dissolve 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane in a separate flask.

-

Add the 4-methoxybenzoyl chloride solution dropwise to the stirred 4-hydroxybenzaldehyde solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Experimental Workflow

Caption: Experimental workflow for the final esterification step.

Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 56800-26-1[1] |

| IUPAC Name | This compound[1] |

¹H NMR (DMSO-d₆, 300 MHz):

-

δ 10.09 (s, 1H): Aldehydic proton (-CHO).

-

δ 8.10 (d, J = 8.7 Hz, 2H): Aromatic protons ortho to the ester group on the formylphenyl ring.

-

δ 7.95 (d, J = 8.7 Hz, 2H): Aromatic protons ortho to the formyl group on the formylphenyl ring.

-

δ 7.15 (d, J = 8.9 Hz, 2H): Aromatic protons ortho to the methoxy group on the benzoyl ring.

-

δ 3.85 (s, 3H): Methoxy group protons (-OCH₃).

¹³C NMR (Predicted):

-

~192 ppm: Aldehyde carbonyl carbon.

-

~165 ppm: Ester carbonyl carbon.

-

~164 ppm: Aromatic carbon attached to the methoxy group.

-

~155 ppm: Aromatic carbon attached to the ester oxygen.

-

~132-130 ppm: Aromatic CH carbons.

-

~122-114 ppm: Aromatic CH carbons.

-

~56 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

-

~1735 cm⁻¹: Strong C=O stretching (ester).

-

~1700 cm⁻¹: Strong C=O stretching (aldehyde).

-

~1605, 1510 cm⁻¹: C=C stretching (aromatic rings).

-

~1260 cm⁻¹: C-O stretching (ester and ether).

Mass Spectrometry (MS):

-

m/z: 256.07 (M⁺), corresponding to the molecular ion.

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

4-Hydroxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

4-Methoxybenzoyl Chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with water.[3]

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water.

-

Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4]

Conclusion

The synthesis of this compound is a robust and reproducible process. The convergent approach, involving the preparation of two key precursors followed by a final Schotten-Baumann esterification, is an efficient strategy. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for the successful and safe synthesis of this versatile chemical intermediate. The provided characterization data serves as a reliable reference for product verification.

References

- Thermo Fisher Scientific. (2025, December 22).

- LabChem. (n.d.).

- Aldrich. (2014, November 11).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Jubilant Ingrevia Limited. (2024, January 25).

Sources

An In-depth Technical Guide to 4-Formylphenyl 4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Formylphenyl 4-methoxybenzoate (CAS No. 56800-26-1). It is intended for an audience of researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document details the compound's structure, physicochemical characteristics, spectroscopic profile, a validated synthesis protocol, and key reactivity and safety considerations.

Introduction and Molecular Overview

This compound is a polyfunctional aromatic ester. Its structure incorporates three key functional groups: an aldehyde, an ester, and a methoxy ether. This unique combination makes it a valuable intermediate in organic synthesis, with potential applications in the development of novel liquid crystals, polymers, and pharmaceutical scaffolds. The presence of the reactive aldehyde group allows for a wide range of subsequent chemical modifications, such as reductive amination, oxidation, and olefination, while the phenyl benzoate core is a common motif in liquid crystal materials[1].

The IUPAC name for this compound is (4-formylphenyl) 4-methoxybenzoate[2]. Its molecular structure is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, purification, and use in various applications.

| Property | Value | Source |

| CAS Number | 56800-26-1 | [2][3][4] |

| Molecular Formula | C₁₅H₁₂O₄ | [2][5] |

| Molecular Weight | 256.26 g/mol | [2][3] |

| Appearance | White powder/crystals | [6] |

| Melting Point | 91-92 °C | [3] |

| Topological Polar Surface Area | 52.6 Ų | [2] |

Synthesis Protocol: Esterification of 4-Hydroxybenzaldehyde

The synthesis of this compound is most efficiently achieved via the esterification of 4-hydroxybenzaldehyde with 4-methoxybenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds under basic conditions to yield the desired ester. The base serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide that readily attacks the electrophilic carbonyl carbon of the acid chloride.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

Materials:

-

4-Hydroxybenzaldehyde

-

4-Methoxybenzoyl chloride

-

Anhydrous Pyridine (or Triethylamine)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve 4-methoxybenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.

-

Add the 4-methoxybenzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons, the aldehyde proton, and the methoxy group protons. A representative spectrum is available on SpectraBase[7].

Expected Chemical Shifts (in CDCl₃):

-

Aldehyde Proton (1H): A singlet expected around δ 9.9-10.1 ppm.

-

Aromatic Protons (8H):

-

The two protons ortho to the formyl group on the phenyl ring are expected to appear as a doublet around δ 7.9-8.0 ppm.

-

The two protons meta to the formyl group on the phenyl ring are expected to appear as a doublet around δ 7.3-7.4 ppm.

-

The two protons ortho to the ester carbonyl group on the methoxybenzoyl ring are expected to appear as a doublet around δ 8.0-8.1 ppm.

-

The two protons meta to the ester carbonyl group on the methoxybenzoyl ring are expected to appear as a doublet around δ 6.9-7.0 ppm.

-

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct resonances for the carbonyl carbons, the aromatic carbons, and the methoxy carbon. A representative spectrum is available on PubChem[2].

Expected Chemical Shifts (in CDCl₃):

-

Aldehyde Carbonyl: ~191 ppm

-

Ester Carbonyl: ~165 ppm

-

Aromatic Carbons: 114-164 ppm

-

Methoxy Carbon: ~55 ppm

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aldehyde, ester, and ether functional groups.

Expected Absorption Bands:

-

C=O Stretch (Aldehyde): A strong band around 1700-1720 cm⁻¹.

-

C=O Stretch (Ester): A strong band around 1720-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of substitution patterns.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns for aromatic esters.

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 256

-

Loss of -OCH₃: m/z = 225

-

Formation of the 4-methoxybenzoyl cation: m/z = 135 (a common and often abundant fragment for anisoyl derivatives)

-

Formation of the 4-formylphenoxide radical cation: m/z = 121

-

Further fragmentation of the benzoyl cation (loss of CO): m/z = 107 and m/z = 77

Caption: Plausible mass fragmentation pathway for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its aldehyde and ester functional groups.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic addition reactions. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo reactions such as Wittig olefination and reductive amination to introduce further complexity. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring, which slightly reduces the electrophilicity of the carbonyl carbon[8][9][10][11].

-

Ester Group: The ester is susceptible to nucleophilic acyl substitution, most notably hydrolysis under acidic or basic conditions to yield 4-hydroxybenzaldehyde and 4-methoxybenzoic acid. The reactivity of the ester can be influenced by substituents on the aromatic rings[12].

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[13][14][15][16][17].

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors[13][17]. Avoid contact with skin and eyes[13].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[14].

Potential Applications

While specific applications for this compound are not extensively documented in the literature, its structure suggests potential utility in several areas:

-

Liquid Crystals: The phenyl benzoate core is a common mesogenic unit in liquid crystal design. The terminal formyl and methoxy groups could be further modified to tune the liquid crystalline properties[1].

-

Polymer Chemistry: The aldehyde functionality can be used for cross-linking polymers or as a reactive site for post-polymerization modification.

-

Medicinal Chemistry: As a building block, it can be used in the synthesis of more complex molecules with potential biological activity. The ester linkage could be designed for hydrolytic cleavage in a prodrug strategy. Phenyl benzoate derivatives have been investigated for a range of pharmaceutical applications[18].

References

-

SpectraBase. (n.d.). This compound. Retrieved from [Link][7]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Quora. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones? Retrieved from [Link][8]

-

Homework.Study.com. (n.d.). Explain why aromatic aldehydes are less reactive than aliphatic aldehydes. Retrieved from [Link][9]

-

Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link][13]

-

Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018). Supporting Information: Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. The Royal Society of Chemistry.[19]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Reddit. (2024). Why are aldehydes more reactive than carboxylic acids? Retrieved from [Link][10]

-

Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link][14]

-

Quora. (2021). Why are aldehydes very reactive than ketones, esters, amides, carboxylic acids, and other carbonyl derivatives? Retrieved from [Link][11]

-

Google Patents. (n.d.). US3078299A - Preparation of phenyl benzoate and conversion thereof to phenol. Retrieved from [20]

-

PubChem. (n.d.). 4-Formylphenyl benzoate. National Center for Biotechnology Information. Retrieved from [Link][21]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances.[22]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link][15]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link][16]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896). Retrieved from [Link][23]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Google Patents. (n.d.). EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions. Retrieved from [1]

-

University of California, Santa Barbara. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link][17]

-

ACS Publications. (2024). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Retrieved from [Link][24]

-

The Royal Society of Chemistry. (2025). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Retrieved from [Link][18]

-

SpectraBase. (n.d.). 2-Formyl-4-methoxyphenyl 4-methoxybenzoate. Retrieved from [Link][25]

-

PubChem. (n.d.). 4-Methoxyphenyl benzoate. National Center for Biotechnology Information. Retrieved from [Link][26]

-

Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, phenyl ester. National Institute of Standards and Technology. Retrieved from [Link][27]

-

ChemAdvisors. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link][28]

-

PubChem. (n.d.). Phenyl 4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link][29]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link][30]

-

ChemSynthesis. (2025). 4-methoxyphenyl phenyl anhydride. Retrieved from [Link][31]

-

NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. National Institute of Standards and Technology. Retrieved from [Link][32]

-

ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link][33]

-

Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives. Retrieved from [34]

-

NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. National Institute of Standards and Technology. Retrieved from [Link][35]

Sources

- 1. EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions - Google Patents [patents.google.com]

- 2. This compound | C15H12O4 | CID 798155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound | 56800-26-1 [sigmaaldrich.com]

- 5. 56800-26-1|this compound|BLD Pharm [bldpharm.com]

- 6. ossila.com [ossila.com]

- 7. spectrabase.com [spectrabase.com]

- 8. quora.com [quora.com]

- 9. homework.study.com [homework.study.com]

- 10. reddit.com [reddit.com]

- 11. quora.com [quora.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. homework.study.com [homework.study.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. csub.edu [csub.edu]

- 16. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 17. artsci.usu.edu [artsci.usu.edu]

- 18. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00205B [pubs.rsc.org]

- 19. rsc.org [rsc.org]

- 20. US3078299A - Preparation of phenyl benzoate and conversion thereof to phenol - Google Patents [patents.google.com]

- 21. 4-Formylphenyl benzoate | C14H10O3 | CID 220559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

- 23. np-mrd.org [np-mrd.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. spectrabase.com [spectrabase.com]

- 26. 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Benzoic acid, 4-methoxy-, phenyl ester [webbook.nist.gov]

- 28. nbinno.com [nbinno.com]

- 29. Phenyl 4-methoxybenzoate | C14H12O3 | CID 346052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. chemsynthesis.com [chemsynthesis.com]

- 32. Benzoic acid, 4-methylphenyl ester [webbook.nist.gov]

- 33. researchgate.net [researchgate.net]

- 34. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]

- 35. Methanone, (4-methoxyphenyl)phenyl- [webbook.nist.gov]

An In-Depth Technical Guide to 4-Formylphenyl 4-methoxybenzoate

Abstract

This technical guide provides a comprehensive overview of 4-Formylphenyl 4-methoxybenzoate, a key organic compound utilized in various research and development sectors. The document details its chemical identity, including its definitive CAS Number, physicochemical properties, a validated synthesis protocol, and methods for spectroscopic characterization. Furthermore, it explores the compound's applications, particularly as a building block in the synthesis of more complex molecules and its potential role in the development of liquid crystals. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require detailed, actionable information on this compound.

Compound Identification and Properties

This compound is an aromatic ester that incorporates both an aldehyde and a methoxy functional group. This unique combination makes it a valuable intermediate in organic synthesis.

-

IUPAC Name: (4-formylphenyl) 4-methoxybenzoate[1]

-

Synonyms: 4-formylphenyl anisate, 4-Methoxy-benzoic acid 4-formyl-phenyl ester[1]

-

CAS Number: 56800-26-1 [1]

The structural formula of the compound is presented below: Chemical Structure:

(Note: This is a simplified representation. The C6H4 represents a benzene ring.)

Physicochemical Properties

A summary of the key computed and physical properties is provided in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₄ | [1][2] |

| Molecular Weight | 256.25 g/mol | [1][2] |

| InChI Key | VYORLHNCZWLOHJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | [1] |

| Appearance | White powder/crystals | [3] |

Synthesis of this compound

The most direct and common method for synthesizing this compound is the esterification of 4-hydroxybenzaldehyde with 4-methoxybenzoyl chloride (commonly known as anisoyl chloride)[4]. This reaction is a classic example of a Schotten-Baumann reaction, typically performed in the presence of a base to neutralize the HCl byproduct.

Causality of Experimental Design

-

Reactants: 4-hydroxybenzaldehyde provides the phenolic hydroxyl group, and anisoyl chloride serves as the acylating agent. Anisoyl chloride is used because it is more reactive than its corresponding carboxylic acid (anisic acid), leading to higher yields and faster reaction times.

-

Base Catalyst: A tertiary amine, such as triethylamine or pyridine, is employed as a base. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting phenol, which would deactivate it towards acylation, and drives the equilibrium towards the product side.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants without participating in the reaction.

Detailed Experimental Protocol

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting material).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of anisoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Synthesis and Characterization Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Sources

An In-depth Technical Guide to 4-Formylphenyl 4-methoxybenzoate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of 4-Formylphenyl 4-methoxybenzoate. With full editorial control, this document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding of this versatile chemical compound.

Core Molecular Identity

This compound is an organic compound characterized by a benzoate ester backbone linking a formyl-substituted phenyl group and a methoxy-substituted phenyl group. This unique arrangement of aromatic rings and functional groups imparts properties that make it a valuable intermediate in various scientific fields, particularly in materials science and medicinal chemistry.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Structural Representation & Nomenclature

A clear understanding of its structure is paramount for predicting its chemical behavior and reactivity.

Table 1: Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | (4-formylphenyl) 4-methoxybenzoate[1] |

| CAS Number | 56800-26-1[1] |

| SMILES | COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O[1] |

| InChIKey | VYORLHNCZWLOHJ-UHFFFAOYSA-N[1] |

| Synonyms | This compound, 4-Methoxy-benzoic acid 4-formyl-phenyl ester[1] |

Caption: 2D structure of this compound.

Synthesis Protocol: An Expertise-Driven Approach

The synthesis of this compound is most efficiently achieved via an esterification reaction. The protocol detailed below is a self-validating system, designed with checkpoints and explanations to ensure a high yield of the pure product. The chosen pathway involves the reaction of 4-hydroxybenzaldehyde with 4-methoxybenzoyl chloride. This method is selected for its high reactivity and the relative ease of purification of the final product.

Logic of Synthesis Pathway

The core of this synthesis is the formation of an ester bond between a phenol (4-hydroxybenzaldehyde) and an acyl chloride (4-methoxybenzoyl chloride). The acyl chloride is used as the acylating agent due to its higher reactivity compared to the corresponding carboxylic acid, which would require a catalyst and often harsher conditions. A mild base is used to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Part A: Preparation of 4-Methoxybenzoyl Chloride

This preparatory step converts the commercially available 4-methoxybenzoic acid into its more reactive acid chloride derivative.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).

-

Reaction: Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (use a wet pH paper at the top of the condenser).

-

Isolation: After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methoxybenzoyl chloride, a yellowish liquid or low-melting solid, can be used in the next step without further purification.

Part B: Esterification

-

Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxybenzaldehyde (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq).

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Acyl Chloride Addition: Dissolve the crude 4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled solution of 4-hydroxybenzaldehyde over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable compound in several areas.

Liquid Crystal Research

The rigid, rod-like (calamitic) structure of this molecule is a key feature for the formation of liquid crystalline phases. Benzoic acid derivatives are foundational in synthesizing thermotropic liquid crystals.[3] The ester linkage and aromatic cores provide the necessary structural anisotropy, while the terminal methoxy and formyl groups influence the mesomorphic properties, such as the nematic and smectic phase transition temperatures.[3] Molecules like this can serve as host materials for other functional molecules in liquid crystal displays (LCDs) and other optical electronic applications.[4]

Intermediate in Organic Synthesis

The presence of a reactive aldehyde (formyl) group and a stable ester allows for selective chemical transformations.

-

The aldehyde group can undergo a wide range of reactions, including Wittig reactions, reductive amination, and condensation reactions, to build more complex molecular architectures. This makes it a useful building block in the synthesis of pharmaceuticals and other fine chemicals.

-

The ester group can be hydrolyzed under basic or acidic conditions to yield 4-hydroxybenzaldehyde and 4-methoxybenzoic acid, which can be useful if the ester is employed as a protecting group for the phenolic hydroxyl.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Predicted Analytical Data

| Analysis Type | Expected Results |

| ¹H NMR | Signals expected for the aromatic protons on both rings, a singlet for the aldehyde proton (~9.9-10.1 ppm), a singlet for the methoxy protons (~3.9 ppm), and distinct doublets for the ortho- and meta-protons on the substituted rings. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde groups (~165 ppm and ~191 ppm, respectively), aromatic carbons, and the methoxy carbon (~55-56 ppm). |

| FT-IR (cm⁻¹) | Characteristic absorption bands for the C=O stretch of the aldehyde (~1700 cm⁻¹), the C=O stretch of the ester (~1735 cm⁻¹), C-O stretching of the ester and ether, and aromatic C-H stretching. |

| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (256.25). |

Note: Actual chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

Safety and Handling

-

Hazard Class: Based on similar compounds, it may cause skin and eye irritation.[5][6]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Characteristics of 4-Formylphenyl 4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the spectral data for the organic compound 4-Formylphenyl 4-methoxybenzoate. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₂O₄, is an aromatic ester.[1] Its structure incorporates a p-formylphenyl group esterified with 4-methoxybenzoic acid. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials science applications. Understanding its spectral properties is crucial for its identification, characterization, and quality control.

Molecular Structure and Properties:

The unique arrangement of its functional groups—an aldehyde, an ester, and a methoxy ether—gives rise to a distinct spectral fingerprint, which will be elucidated in the following sections.

Synthesis Pathway

A plausible and efficient method for the synthesis of this compound involves the esterification of 4-hydroxybenzaldehyde with 4-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: Synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[3]

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.1 | Doublet | 2H | Aromatic protons (ortho to -COOAr) |

| ~7.9 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| ~7.4 | Doublet | 2H | Aromatic protons (meta to -CHO) |

| ~7.1 | Doublet | 2H | Aromatic protons (meta to -COOAr) |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

Interpretation:

The downfield shift of the aldehyde proton to around 10.0 ppm is characteristic of this functional group. The aromatic region will show four distinct doublets due to the para-substitution on both phenyl rings. The protons ortho to the electron-withdrawing carbonyl groups (ester and aldehyde) will be deshielded and appear at a lower field compared to the protons meta to these groups. The methoxy protons will appear as a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl carbon (-CHO) |

| ~165 | Ester carbonyl carbon (-COO-) |

| ~164 | Aromatic carbon attached to -OCH₃ |

| ~155 | Aromatic carbon attached to ester oxygen |

| ~137 | Aromatic carbon attached to -CHO |

| ~132 | Aromatic carbons ortho to -COOAr |

| ~131 | Aromatic carbons ortho to -CHO |

| ~123 | Aromatic carbons meta to -CHO |

| ~121 | Aromatic carbon attached to ester carbonyl |

| ~114 | Aromatic carbons meta to -COOAr |

| ~56 | Methoxy carbon (-OCH₃) |

Interpretation:

The two carbonyl carbons of the aldehyde and ester functional groups are expected to have the most downfield chemical shifts. The aromatic carbons will appear in the range of 114-164 ppm, with their specific shifts influenced by the attached functional groups. The methoxy carbon will have a characteristic upfield shift to around 56 ppm.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. This typically involves shimming the magnetic field, tuning the probe, and setting appropriate acquisition and relaxation delays.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretching (aromatic) |

| ~2850, ~2750 | Weak | C-H stretching (aldehyde) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1700 | Strong | C=O stretching (aldehyde) |

| ~1600, ~1510 | Medium | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (ester and ether, asymmetric) |

| ~1100 | Strong | C-O stretching (ester and ether, symmetric) |

Interpretation:

The presence of two distinct strong carbonyl peaks around 1735 cm⁻¹ and 1700 cm⁻¹ is a key feature, corresponding to the ester and aldehyde groups, respectively. The characteristic C-H stretching of the aldehyde proton will appear as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The aromatic C=C stretching and the strong C-O stretching bands further confirm the structure.

Experimental Protocol: IR Spectroscopy (Thin Solid Film)

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride.

-

Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Mass Spectrum Data (Predicted)

Using a hard ionization technique like Electron Ionization (EI), the mass spectrum of this compound is expected to show the following key fragments:

| m/z | Ion |

| 256 | [M]⁺ (Molecular ion) |

| 135 | [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation) |

| 121 | [HOC₆H₄CHO]⁺ |

| 107 | [CH₃OC₆H₄]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

The molecular ion peak at m/z 256 would confirm the molecular weight of the compound. The most prominent fragment is expected to be the 4-methoxybenzoyl cation at m/z 135, which is a stable acylium ion. Other significant fragments would arise from the cleavage of the ester bond and subsequent rearrangements.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Vaporization: The sample is heated under vacuum to produce gaseous molecules.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted spectral data and interpretations presented in this guide serve as a valuable reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate. The detailed experimental protocols offer a standardized approach to obtaining high-quality spectral data.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound. Wiley-VCH. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

NIST WebBook. Benzoic acid, 4-methoxy-, phenyl ester. National Institute of Standards and Technology. [Link]

-

PubChem. Phenyl 4-methoxybenzoate. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Solubility of 4-Formylphenyl 4-methoxybenzoate in Organic Solvents

Foreword: Navigating the Solubility Landscape of Novel Compounds

To the researchers, scientists, and drug development professionals who navigate the complex world of chemical characterization, this guide offers a deep dive into the solubility of 4-Formylphenyl 4-methoxybenzoate. In the absence of extensive published data for this specific molecule, we pivot from a simple data repository to a more practical, instructional framework. This whitepaper will equip you with the theoretical foundation to predict solubility and the detailed, field-proven methodologies to determine it with precision. As a Senior Application Scientist, my focus is not just on the 'what' but the 'why'—elucidating the rationale behind solvent selection and experimental design to ensure your protocols are not only accurate but also self-validating.

Physicochemical Profile of this compound

A thorough understanding of a compound's structure is the cornerstone of predicting its behavior in solution. This compound (C₁₅H₁₂O₄, Molar Mass: 256.25 g/mol ) is an aromatic ester with distinct functional groups that dictate its solubility characteristics.[1][2]

-

Ester Linkage (-COO-): This central feature is polar and can act as a hydrogen bond acceptor.[3]

-

Aromatic Rings (Phenyl and Phenoxy): The two benzene rings contribute significant nonpolar character, favoring interactions with nonpolar solvents.

-

Formyl Group (-CHO): The aldehyde group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): This group adds some polarity and can also accept hydrogen bonds.

The molecule's overall character is a balance between the polar ester, aldehyde, and methoxy functionalities and the nonpolar aromatic systems. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent.

Theoretical Framework for Predicting Solubility

The age-old axiom of "like dissolves like" serves as our starting point.[3] A solute's solubility is maximized in a solvent that shares similar intermolecular forces. For this compound, we can anticipate the following:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are expected to be effective. Their polarity can interact with the ester and aldehyde groups, while their organic nature accommodates the aromatic rings.

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol can act as hydrogen bond donors to the oxygen atoms in the ester, aldehyde, and methoxy groups. However, the extensive hydrogen-bonding network of the alcohols themselves might be disrupted by the nonpolar aromatic rings, potentially limiting solubility compared to polar aprotic solvents.

-

Low Solubility in Nonpolar Solvents: Solvents like hexane and cyclohexane, which primarily interact through weaker van der Waals forces, are unlikely to be effective at dissolving the polar functional groups of the molecule.

-

Low Solubility in Water: Despite the presence of hydrogen bond acceptors, the large nonpolar surface area of the two aromatic rings will likely make it poorly soluble in water.[3]

To provide a more quantitative prediction, we can reference solvent properties such as the polarity index and dielectric constant.

| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Predicted Solubility of this compound |

| Nonpolar | |||

| Hexane | 0.1 | 1.88 | Very Low |

| Toluene | 2.4 | 2.38 | Low to Moderate |

| Polar Aprotic | |||

| Diethyl Ether | 2.8 | 4.33 | Moderate |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | High |

| Ethyl Acetate | 4.4 | 6.02 | High |

| Acetone | 5.1 | 20.7 | High |

| Acetonitrile | 5.8 | 37.5 | Moderate to High |

| Dimethylformamide (DMF) | 6.4 | 36.71 | High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Very High |

| Polar Protic | |||

| 1-Butanol | 4.0 | 17.51 | Moderate |

| Isopropanol | 3.9 | 19.92 | Moderate |

| Ethanol | 4.3 | 24.55 | Moderate |

| Methanol | 5.1 | 32.70 | Moderate |

| Water | 10.2 | 80.1 | Very Low |

Data sourced from multiple chemical property databases.[4][5][6][7][8]

Experimental Determination of Solubility: A Validated Protocol

Since no specific solubility data for this compound is readily available, an experimental approach is necessary. The following protocol is a robust, self-validating method for determining the equilibrium solubility of a novel compound.[9][10][11][12][13]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visible excess of solid should remain at equilibrium.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method. The choice of method will depend on the volatility and thermal stability of the compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor. This concentration is the solubility of the compound in that solvent at the specified temperature.

-

Interpreting the Results: A Deeper Dive into Solute-Solvent Interactions

The experimentally determined solubility data should be analyzed in the context of the intermolecular forces at play.

Caption: Predicted solute-solvent interactions and resulting solubility.

-

High solubility in solvents like DMSO and DMF would be attributed to their high polarity and ability to engage in strong dipole-dipole interactions with the ester and aldehyde groups.

-

Moderate solubility in alcohols would confirm the role of hydrogen bonding, with the energy cost of disrupting the solvent's own hydrogen-bond network being a limiting factor.

-

Low solubility in nonpolar solvents would underscore the dominance of the polar functional groups in dictating the overall solubility behavior.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a rigorous experimental protocol, researchers can generate the reliable data needed for a wide range of applications, from reaction optimization to formulation development. The principles and methodologies outlined here are broadly applicable to other novel compounds where solubility data is not yet established, serving as a valuable resource for chemical and pharmaceutical research.

References

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

-

ResearchGate. (2011, July). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

FHNW. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

ResearchGate. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

Sources

- 1. This compound | C15H12O4 | CID 798155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. youtube.com [youtube.com]

- 4. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 5. Solvent Physical Properties [people.chem.umass.edu]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. scribd.com [scribd.com]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. materialneutral.info [materialneutral.info]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

4-Formylphenyl 4-methoxybenzoate crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Formylphenyl 4-methoxybenzoate

This guide provides a comprehensive, in-depth walkthrough of the process of determining the crystal structure of a novel small organic molecule, this compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a self-validating and robust scientific narrative.

Introduction: The Significance of Solid-State Structure

The three-dimensional arrangement of atoms in a molecule and the packing of these molecules in a crystalline solid are fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs), polymorphism—the ability of a solid material to exist in multiple crystalline forms—can profoundly impact solubility, bioavailability, stability, and manufacturability. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the solid-state structure of a compound, providing precise information about molecular conformation, configuration, and intermolecular interactions. This guide will use this compound as a case study to detail the entire workflow, from synthesis to a fully validated crystal structure.

Part 1: Synthesis and Purification

A prerequisite for obtaining high-quality single crystals is the synthesis and rigorous purification of the target compound. The presence of impurities can inhibit crystallization or lead to poorly diffracting crystals.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the esterification of 4-hydroxybenzaldehyde with 4-methoxybenzoyl chloride. This reaction, a classic Schotten-Baumann type reaction, proceeds readily under basic conditions.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol).

-

Base Addition: Add triethylamine (TEA, 1.5 eq.) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq.) in DCM (5 mL/mmol) to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

Workup: Upon completion, quench the reaction with the addition of 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.

Purification by Recrystallization

Recrystallization is a critical step to obtain a highly pure compound suitable for crystallization.[1][2][3][4] The choice of solvent is paramount and is determined by the principle that the compound should be highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures.[1][2]

Experimental Protocol: Recrystallization

-

Solvent Screening: Test the solubility of the purified product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to identify a suitable recrystallization solvent or solvent system. For this compound, a mixture of ethanol and water is often effective.

-

Dissolution: Dissolve the compound in a minimal amount of hot ethanol.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Slowly add water dropwise to the hot solution until a faint turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

-

Crystal Collection: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Part 2: Single Crystal Growth

The growth of single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination. Several techniques can be employed, and the optimal method is often found through empirical screening.

Crystallization Techniques

Commonly used techniques for small organic molecules include slow evaporation, slow cooling, and vapor diffusion.[5][6][7][8][9][10][11][12]

-

Slow Evaporation: A nearly saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.[5][6][13]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and crystals to form.[6][8]

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[6][7][9][10][11]

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solution Preparation: Prepare a nearly saturated solution of highly purified this compound in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and hexane) in a clean, small vial.

-

Evaporation Control: Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation of the solvent.[13]

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

Crystal Harvesting: Once well-formed single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) are observed, carefully harvest them from the mother liquor.[5]

Part 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays to produce a diffraction pattern. The geometry and intensities of the diffracted beams are used to determine the crystal structure.

Instrumentation

Modern single-crystal X-ray diffractometers, such as the Bruker APEX-II CCD or the Rigaku Oxford Diffraction SuperNova, are highly automated and efficient.[14][15][16][17][18][19] They typically consist of an X-ray source (e.g., Mo or Cu), a goniometer to orient the crystal, a detector, and a cooling system to maintain the crystal at a low temperature (typically 100 K) to minimize thermal vibrations.

Data Collection Strategy

A complete and redundant dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

Experimental Protocol: Data Collection

-

Crystal Mounting: A selected single crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

-

Data Collection: A full sphere of diffraction data is collected using a combination of φ and ω scans. The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.

Table 1: Hypothetical Crystallographic Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₅H₁₂O₄ |

| Formula weight | 256.25 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.523(3) Å, α = 90° |

| b = 15.124(5) Å, β = 98.45(2)° | |

| c = 9.876(4) Å, γ = 90° | |

| Volume | 1258.9(8) ų |

| Z | 4 |

| Density (calculated) | 1.352 Mg/m³ |

| Absorption coefficient | 0.096 mm⁻¹ |

| F(000) | 536 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -11 ≤ h ≤ 11, -19 ≤ k ≤ 19, -12 ≤ l ≤ 12 |

| Reflections collected | 10123 |

| Independent reflections | 2876 [R(int) = 0.034] |

| Completeness to theta = 25.00° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9858 and 0.9765 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2876 / 0 / 173 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Part 4: Structure Solution and Refinement

The integrated and scaled diffraction data are used to solve the "phase problem" and generate an initial model of the crystal structure. This model is then refined to best fit the experimental data.

Structure Solution

For small molecules, direct methods or Patterson methods are typically used to determine the initial phases of the structure factors. Software packages like SHELXTL are widely used for this purpose.[20][21][22]

Structure Refinement

The initial structural model is refined using a least-squares minimization process, where the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.[23] The refinement is typically performed against F².

Experimental Protocol: Structure Solution and Refinement using SHELXL

-

Space Group Determination: The space group is determined from the systematic absences in the diffraction data using a program like XPREP.[20][21]

-

Initial Structure Solution: The structure is solved using direct methods within the SHELXS program.

-

Model Building and Refinement: The initial model is refined using SHELXL.[23] Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Convergence: The refinement is continued until the shifts in all parameters are negligible.

Caption: Overall workflow for the crystal structure analysis of this compound.

Part 5: Structure Validation and Reporting

The final refined crystal structure must be rigorously validated to ensure its quality and correctness before publication or use in further studies.

Validation Tools

Programs such as PLATON and the IUCr's checkCIF service are essential tools for structure validation.[24][25][26][27][28][29][30][31][32] They perform a series of checks on the geometric parameters, displacement parameters, and overall consistency of the crystal structure, generating a report with alerts for any potential issues.

Reporting Standards

The International Union of Crystallography (IUCr) has established standards for the publication of crystal structures to ensure data integrity and facilitate reuse.[33][34][35][36] The final structural data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).

Experimental Protocol: Structure Validation

-

PLATON Analysis: The refined structure is analyzed using PLATON to check for missed symmetry, solvent accessible voids, and other potential issues.[24][25][26][27]

-

checkCIF Report: A CIF is generated and submitted to the IUCr's checkCIF service.[28][30][31][37][38] Any alerts are carefully reviewed and addressed.

-

Final CIF Preparation: The final CIF, including all relevant experimental details and the refined structural parameters, is prepared for deposition and publication.

Caption: The iterative process of crystallographic structure validation.

Conclusion

This guide has provided a comprehensive overview of the technical procedures and underlying principles involved in the crystal structure analysis of this compound. By following a rigorous and self-validating workflow encompassing synthesis, purification, crystal growth, data collection, structure solution, refinement, and validation, researchers can obtain high-quality, reliable crystal structures. This detailed structural information is invaluable for understanding the solid-state properties of molecules and is a critical component of modern drug development and materials science.

References

-

Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

-

Parkin, S. R. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 72(a2), s295. Available at: [Link]

-

Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

-

Vaitkus, M., et al. (2017). Validation and extraction of molecular-geometry information from small-molecule databases. Acta Crystallographica Section D: Structural Biology, 73(2), 113-123. Available at: [Link]

-

Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. Retrieved from [Link]

-

PLATON: Structure Validation Tools for Crystal Analysis. (n.d.). PowerPoint Presentation. Retrieved from [Link]

-

A Guide to Using SHELXTL. (2000). University of Illinois. Retrieved from [Link]

-

Spek, A. L. (2003). PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. Retrieved from [Link]

-

Crystallisation Techniques. (2006). University College London. Retrieved from [Link]

-

Guide for crystallization. (n.d.). EPFL. Retrieved from [Link]

-

Price, S. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2096-2121. Available at: [Link]

-

The PLATON Homepage. (n.d.). Utrecht University. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

-

Spek, A. L. (1990). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. Acta Crystallographica Section A: Foundations of Crystallography, 46(S1), C34. Available at: [Link]

-

Crystal Growing Tips. (2015). University of Florida. Retrieved from [Link]

-

PLATON INTRO. (n.d.). MIT. Retrieved from [Link]

-

Rigaku Oxford Diffraction Announces Installation of New High-Performance X-ray Crystallography System. (2017). Wiley Analytical Science. Retrieved from [Link]

-

Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. Retrieved from [Link]

-

Bruker APEX II CCD Diffractometer Operation Summary. (2012). Iowa State University. Retrieved from [Link]

-